Cleroindicin C

Übersicht

Beschreibung

Cleroindicin C is a natural product isolated from the plant species Clerodendrum indicum

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cleroindicin C typically involves the use of 3,3a,7,7aα-Tetrahydro-3aα-hydroxy-2H-6-benzofuranone as a starting material . The synthetic route includes several key steps such as oxidative dearomatization and hemiacetalization. These reactions are carried out under specific conditions to ensure the desired stereochemistry and yield of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced through laboratory-scale synthesis. The process involves the use of chromatographic techniques to purify the compound and ensure its structural integrity .

Analyse Chemischer Reaktionen

Types of Reactions

Cleroindicin C undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Functional groups on the this compound molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include singlet oxygen, thallium(III) perchlorate, and various catalysts for asymmetric dearomatization . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products are often characterized by their unique structural features and potential biological activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The exact mechanism of action of Cleroindicin C is not fully understood. studies suggest that it may exert its effects through interactions with specific molecular targets and pathways. For example, its potential anti-tumor activity may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation. Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.

Vergleich Mit ähnlichen Verbindungen

. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. Compared to other cleroindicins, Cleroindicin C is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical and biological properties .

List of Similar Compounds

- Cleroindicin A

- Cleroindicin B

- Cleroindicin D

- Cleroindicin F

These compounds, like this compound, are derived from the Clerodendrum genus and exhibit various biological activities .

Biologische Aktivität

Cleroindicin C is a phenolic compound isolated from the plant Clerodendrum indicum, commonly known as Glory Bower. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, and potential antiprotozoal effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

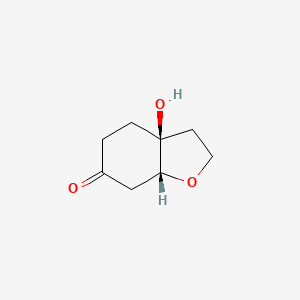

Chemical Structure and Properties

This compound features a unique chemical structure characterized by a cyclohexene ring fused with a furan ring and multiple oxygen-containing functional groups. This structural composition is crucial for its biological activity, as it influences the compound's interaction with biological systems.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against several pathogenic bacteria. Key findings include:

- Effective against Staphylococcus aureus : this compound exhibited significant inhibitory effects on this Gram-positive bacterium, which is often responsible for skin infections and other serious conditions.

- Activity against Escherichia coli : The compound also showed efficacy against this common Gram-negative bacterium, which can cause gastrointestinal infections.

The antibacterial activity of this compound suggests its potential use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antifungal Activity

Research indicates that this compound possesses antifungal properties, particularly against Candida albicans, a prevalent fungal pathogen responsible for various infections in humans. This activity highlights its potential role as an antifungal treatment option, especially in immunocompromised patients.

Antiprotozoal Activity

Preliminary studies suggest that this compound may exhibit antiprotozoal activity against Leishmania parasites, which are responsible for leishmaniasis. This potential makes it a candidate for further investigation in the treatment of this disease, which remains a significant public health issue in many regions.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, initial studies indicate that it may interact with key enzymes and cellular pathways:

- Enzyme Interaction : this compound may influence cytochrome P450 enzymes involved in drug metabolism, suggesting implications for its bioavailability and therapeutic efficacy.

- Transport Mechanisms : The compound's transport within cells occurs via specific transporters and binding proteins, further indicating its potential for therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound. Below are some notable findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating strong potential for development as an antimicrobial agent. |

| Study 2 | Showed antifungal efficacy against Candida albicans, with effective concentrations leading to substantial growth inhibition. |

| Study 3 | Investigated antiprotozoal effects on Leishmania species, suggesting possible therapeutic applications in treating leishmaniasis. |

Eigenschaften

IUPAC Name |

(3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CCO[C@@H]2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.